

# Application Notes and Protocols: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

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## Compound of Interest

Compound Name:	4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
Cat. No.:	B159133

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## Introduction

**4-Chloro-6-methyl-2-(trifluoromethyl)quinoline** is a halogenated quinoline derivative that serves as a versatile intermediate in pharmaceutical and agrochemical research. The quinoline scaffold is a core structure in numerous approved drugs, and its derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties.<sup>[1][2]</sup> The strategic incorporation of a trifluoromethyl (-CF<sub>3</sub>) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[3][4]</sup> The chlorine atom at the 4-position is an excellent leaving group, making the compound highly amenable to nucleophilic substitution reactions for the synthesis of diverse compound libraries.<sup>[3]</sup>

These notes provide an overview of the potential applications of **4-Chloro-6-methyl-2-(trifluoromethyl)quinoline** as a key building block in drug discovery and offer generalized protocols for its synthesis and derivatization.

## Data Presentation

### Physicochemical Properties

The key physicochemical properties of the title compound are summarized below. This data is essential for planning synthetic reactions, purification, and formulation studies.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClF <sub>3</sub> N	<a href="#">[5]</a>
Molecular Weight	245.63 g/mol	<a href="#">[5]</a>
Monoisotopic Mass	245.02191 Da	<a href="#">[5]</a>
Appearance	White to off-white crystalline powder (predicted)	-
Melting Point	Not available (See similar compounds below)	-
XlogP (predicted)	4.1	<a href="#">[5]</a>
InChIKey	ZLSXNETUGWRDSH-UHFFFAOYSA-N	<a href="#">[5]</a>
SMILES	CC1=CC2=C(C=C1)N=C(C=C2)F(F)Cl	<a href="#">[5]</a>

## Comparative Data of Related Quinoline Intermediates

For context, the properties of structurally similar and well-documented quinoline intermediates are provided. This comparison can help researchers estimate the physical characteristics and reactivity of the title compound.

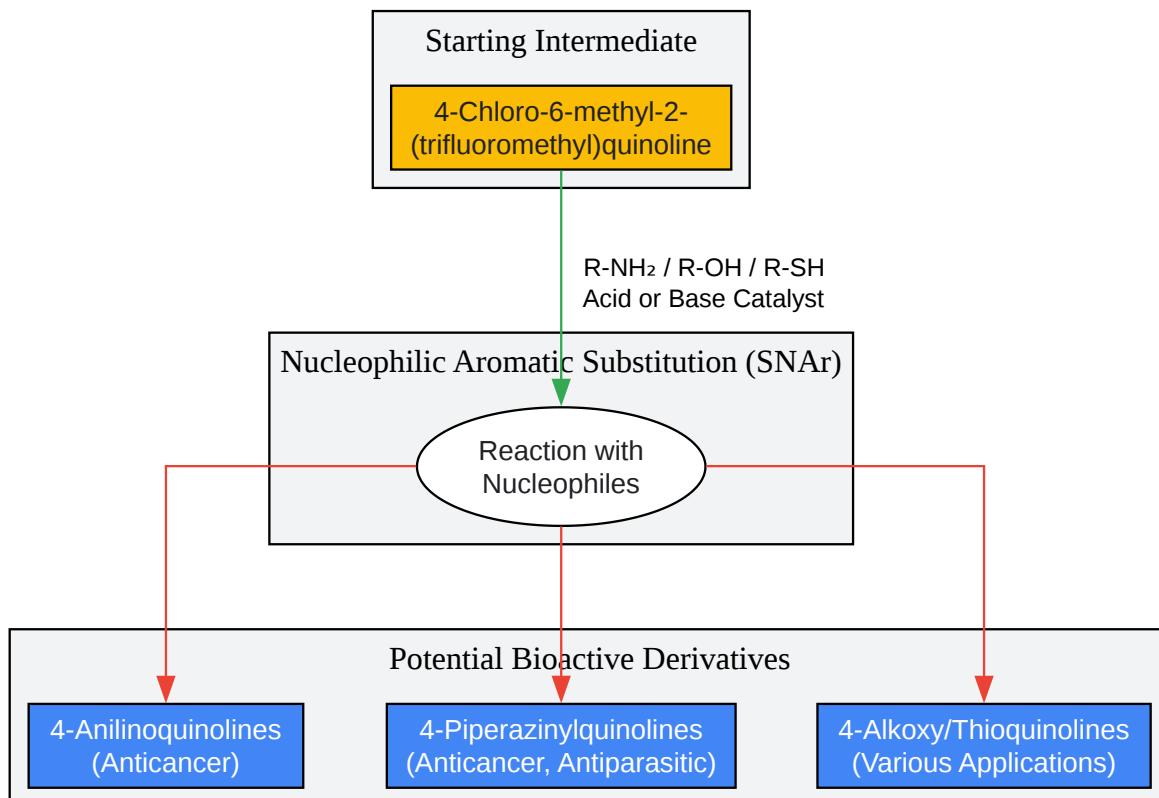
Compound	CAS Number	Molecular Weight	Melting Point (°C)	Purity
4-Chloro-6-(trifluoromethyl)quinoline	49713-56-6	231.60	48-55	≥ 99% (HPLC) <a href="#">[6]</a>
4-Chloro-7-(trifluoromethyl)quinoline	346-55-4	231.60	69-71	- <a href="#">[3]</a>
4-Chloro-2,6-bis(trifluoromethyl)quinoline	91991-79-6	299.60	66-72	≥ 98% (HPLC) <a href="#">[7]</a>
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline	1701-27-5	261.63	-	98% <a href="#">[8]</a>

## Applications in Pharmaceutical Synthesis

**4-Chloro-6-methyl-2-(trifluoromethyl)quinoline** is a valuable starting material for creating novel therapeutic agents. Its primary utility lies in the reactivity of the C4-chloro group, which allows for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr).

- **Anticancer Agents:** The quinoline core is present in many kinase inhibitors.[\[2\]](#) By reacting the intermediate with various amines (anilines, piperazines, etc.), researchers can synthesize libraries of compounds to screen for activity against key cancer targets like PI3K, mTOR, and other kinases.[\[2\]\[3\]\[9\]](#)
- **Anti-infective Agents:** Quinoline derivatives have a long history as antimalarial and antibacterial drugs.[\[1\]](#) This intermediate can be used to develop novel anti-infective compounds by introducing side chains known to confer antimicrobial activity.
- **Antiparasitic Compounds:** The 4-aminoquinoline scaffold is crucial for activity against parasites like *Plasmodium falciparum* (malaria) and *Trypanosoma* species.[\[3\]](#) This

intermediate provides a direct route to novel 4-aminoquinoline derivatives for antiparasitic screening.



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Synthetic utility of the quinoline intermediate.

## Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for specific substrates and desired products.

### Protocol 1: Representative Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

This protocol describes a plausible two-step synthesis via a Friedlander-type annulation followed by chlorination.

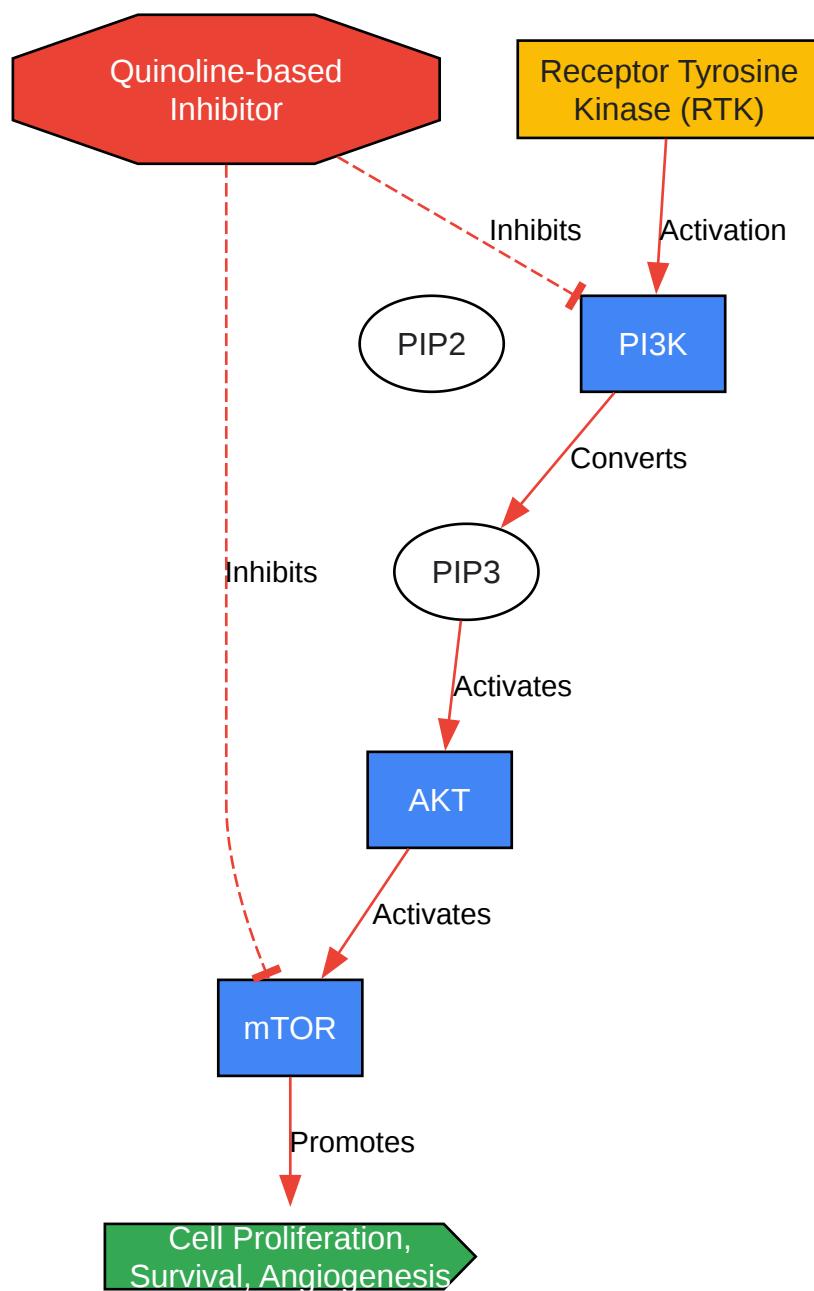
#### Step A: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-ol

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-aminoacetophenone (1.0 eq) in ethanol.
- Reagent Addition: Add ethyl trifluoroacetate (1.2 eq) to the solution, followed by a catalytic amount of a base such as sodium ethoxide or potassium carbonate.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.
- Work-up: Once the starting material is consumed, cool the mixture to room temperature. Acidify with dilute HCl to precipitate the product.
- Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude quinolin-4-ol can be purified by recrystallization from ethanol or a similar solvent.

#### Step B: Chlorination to **4-Chloro-6-methyl-2-(trifluoromethyl)quinoline**

- Reaction Setup: In a fume hood, add the dried 6-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from Step A to a flask.
- Reagent Addition: Carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) (3-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC.
- Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ .
- Extraction: Neutralize the aqueous solution with a base (e.g.,  $\text{NaHCO}_3$  or  $\text{NaOH}$  solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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